molecular formula C16H24N2O2S2 B2985411 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane CAS No. 1421491-48-6

4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane

Cat. No.: B2985411
CAS No.: 1421491-48-6
M. Wt: 340.5
InChI Key: YMOOENUCSFYUGU-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a phenylsulfonyl group, and a pyrrolidinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a phenylsulfonyl chloride and a thiazepane derivative in the presence of a base can yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .

Scientific Research Applications

4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylsulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane is unique due to its thiazepane ring structure combined with a phenylsulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-(benzenesulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S2/c19-22(20,16-7-2-1-3-8-16)18-11-6-12-21-14-15(18)13-17-9-4-5-10-17/h1-3,7-8,15H,4-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOOENUCSFYUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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